molecular formula C54H75N11O18S B12319455 H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH

H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH

Cat. No.: B12319455
M. Wt: 1198.3 g/mol
InChI Key: MKFZPNIYKHRJLV-UHFFFAOYSA-N
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Description

Prepro-thyrotropin releasing hormone (160-169) is a biologically active peptide derived from the thyrotropin-releasing hormone prohormone. This peptide plays a crucial role in regulating thyrotropin secretion, which is essential for the hypothalamo-pituitary-thyroid axis and neurosecretion . The peptide sequence is part of the larger prohormone that contains multiple copies of the thyrotropin-releasing hormone progenitor sequence.

Properties

IUPAC Name

4-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[3-carboxy-1-[[1-[(1-carboxy-2-hydroxypropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H75N11O18S/c1-27(2)43(52(80)64-44(28(3)68)54(82)83)63-49(77)37(23-42(71)72)59-50(78)39(26-67)62-46(74)34(16-17-41(69)70)57-47(75)35(18-20-84-4)58-48(76)36(22-30-24-56-33-14-9-8-13-31(30)33)60-51(79)40-15-10-19-65(40)53(81)38(61-45(73)32(55)25-66)21-29-11-6-5-7-12-29/h5-9,11-14,24,27-28,32,34-40,43-44,56,66-68H,10,15-23,25-26,55H2,1-4H3,(H,57,75)(H,58,76)(H,59,78)(H,60,79)(H,61,73)(H,62,74)(H,63,77)(H,64,80)(H,69,70)(H,71,72)(H,82,83)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFZPNIYKHRJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H75N11O18S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of prepro-thyrotropin releasing hormone (160-169) involves the synthesis of the thyrotropin-releasing hormone prohormone, which contains multiple copies of the thyrotropin-releasing hormone progenitor sequence. The synthetic process includes the following steps :

    Solid-Phase Peptide Synthesis (SPPS): This method is commonly used for the synthesis of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

    Cleavage and Deprotection: After the peptide chain is assembled, it is cleaved from the resin, and the protecting groups are removed to yield the final peptide.

    Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired purity.

Industrial Production Methods

Industrial production of prepro-thyrotropin releasing hormone (160-169) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as large-scale SPPS and advanced purification methods are employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

Prepro-thyrotropin releasing hormone (160-169) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the peptide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the peptide.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of prepro-thyrotropin releasing hormone (160-169) may yield oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .

Scientific Research Applications

Prepro-thyrotropin releasing hormone (160-169) has several scientific research applications, including:

Mechanism of Action

Prepro-thyrotropin releasing hormone (160-169) exerts its effects by interacting with specific receptors in the anterior pituitary gland. The peptide potentiates thyrotropin-releasing hormone-induced thyrotropin secretion in a dose-dependent manner . The mechanism involves the activation of intracellular signaling pathways that lead to the synthesis and release of thyrotropin. Additionally, prepro-thyrotropin releasing hormone (160-169) may act through a separate mechanism from thyrotropin-releasing hormone, suggesting a unique mode of action .

Comparison with Similar Compounds

Biological Activity

H-DL-Ser-DL-Phe-DL-Pro-DL-Trp-DL-Met-DL-Glu-DL-Ser-DL-Asp-DL-Val-DL-xiThr-OH is a synthetic peptide composed of a sequence of amino acids that are racemic mixtures, indicated by the "DL" prefix. This compound exhibits a variety of biological activities due to the diverse roles played by its constituent amino acids in physiological processes.

Chemical Structure and Properties

  • Molecular Formula : C₁₃₉H₂₂₄N₃₈O₃₂S
  • Molecular Weight : 2971.6 g/mol
  • CAS Number : Not specifically listed in the provided sources.

The compound's structure is characterized by multiple peptide bonds linking various amino acids, which can influence its biological function and activity. The presence of both D- and L-amino acids may confer unique properties compared to purely L-enantiomer peptides, impacting their interactions with biological systems.

Biological Activity

The biological activity of this compound can be attributed to several key components:

  • Serine (Ser) : Involved in metabolic processes and protein synthesis.
  • Phenylalanine (Phe) : Precursor for neurotransmitters such as dopamine and norepinephrine, influencing mood and cognitive function.
  • Proline (Pro) : Plays a role in collagen stability and protein folding.
  • Tryptophan (Trp) : Precursor for serotonin, affecting mood regulation and sleep patterns.
  • Methionine (Met) : Essential for methylation reactions and antioxidant defense.
  • Glutamic Acid (Glu) : Functions as a neurotransmitter in the brain.
  • Aspartic Acid (Asp) : Involved in energy production and neurotransmission.
  • Valine (Val) : Important for muscle metabolism and tissue repair.
  • xi-Threonine (xiThr) : A less common amino acid that may influence protein structure.

The mechanisms through which this peptide exerts its effects are complex and multifaceted, involving:

  • Neurotransmitter Modulation : The presence of amino acids like Trp and Phe suggests potential roles in modulating neurotransmitter levels, impacting mood and cognitive functions.
  • Hormonal Regulation : The compound may influence hormone secretion pathways, particularly those related to stress response and metabolism.
  • Cell Signaling : Interaction with specific receptors can alter cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Neuroscience : Investigations into the role of D-amino acids suggest they may serve as biomarkers for neurological conditions, influencing cognitive function.

Case Studies

  • Cognitive Function : A study examined the effects of D-serine on cognitive performance in animal models, indicating that D-amino acids may enhance learning and memory processes.
  • Mood Disorders : Research has shown that modulation of serotonin levels through tryptophan supplementation can alleviate symptoms of depression.

Comparative Analysis with Similar Compounds

Compound NameKey Amino AcidsBiological Activity
H-DL-His-Gly...His, Gly, GluNeurotransmission
H-DL-Trp...Trp, SerMood regulation
H-Lys...Lys, AspMuscle metabolism

The comparison illustrates how variations in amino acid composition can significantly alter biological activities and therapeutic applications.

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